![molecular formula C19H22FN3OS B3166687 [4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine CAS No. 913247-58-2](/img/structure/B3166687.png)

[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine

Descripción general

Descripción

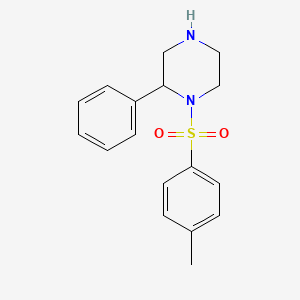

This compound is a piperazine derivative . Piperazine derivatives have been found to exhibit a variety of biological activities, including acting as inhibitors of human Equilibrative Nucleoside Transporters (ENTs) .

Molecular Structure Analysis

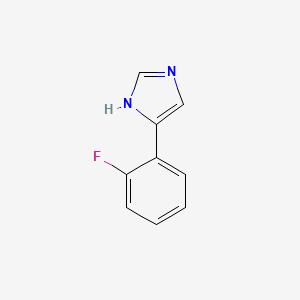

The molecular structure of this compound is complex, with a piperazine ring attached to a phenyl group that is substituted with a fluorine atom . It also contains a thioether linkage and an amine group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, studies on similar compounds suggest that the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for their inhibitory effects on ENT1 and ENT2 .Aplicaciones Científicas De Investigación

Dopamine D2-like Receptors Binding Affinity

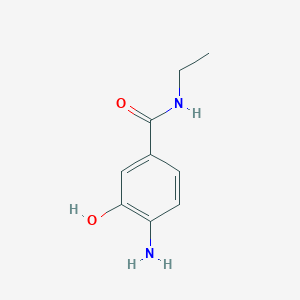

Compounds with structural features similar to [4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine, such as arylcycloalkylamines including phenyl piperidines and piperazines, have been explored for their binding affinity at D2-like receptors. These receptors are crucial in the treatment of neuropsychiatric disorders. The significance of arylalkyl substituents in enhancing the potency and selectivity of such compounds for D2-like receptors has been highlighted, indicating their potential application in the development of antipsychotic agents (Sikazwe et al., 2009).

Therapeutic Potential in Neuropsychiatric Disorders

The therapeutic potential of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders, such as schizophrenia, Parkinson's disease, depression, and anxiety, has been reviewed. The typical pharmacophore for high D2R affinity comprises an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, elements that may be present in the compound of interest, suggesting its relevance in the design of novel therapeutics (Jůza et al., 2022).

Pharmacophoric Groups in Antipsychotic Agents

Further investigation into the roles of pharmacophoric groups exemplified by arylalkyl substituents in antipsychotic agents emphasizes the importance of such structures in enhancing binding affinity and selectivity at D2-like receptors. This underscores the potential application of compounds with these features in the development of more effective antipsychotic medications (Sikazwe et al., 2009).

Piperazine Derivatives in Drug Development

The significance of piperazine, a core structural component of the compound , in drug development, has been extensively reviewed. Piperazine derivatives are found in a wide range of therapeutic agents, including those with antipsychotic, antidepressant, anticancer, and antiviral activities. This highlights the versatility and medicinal importance of piperazine-containing compounds in pharmaceutical research and development (Rathi et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of [4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .

Mode of Action

This compound interacts with ENTs and inhibits their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound acts as a non-competitive inhibitor . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can disrupt nucleotide synthesis and the regulation of adenosine function . The specific downstream effects would depend on the cellular context and the particular nucleosides involved.

Pharmacokinetics

The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This could potentially influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the inhibition of ENTs, leading to reduced nucleoside transport . This can have various molecular and cellular effects, depending on the specific roles of the affected nucleosides in the cell. For instance, it could disrupt nucleotide synthesis and adenosine regulation .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-aminophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3OS/c1-14(25-16-8-6-15(21)7-9-16)19(24)23-12-10-22(11-13-23)18-5-3-2-4-17(18)20/h2-9,14H,10-13,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLSOFNGDJVPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)SC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3166614.png)

![tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3166618.png)

![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166621.png)

![tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3166626.png)

![tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B3166633.png)

![tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B3166635.png)

![tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B3166637.png)

![2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3166657.png)

![2-[[[2-(2-Methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3166684.png)

![2-({2-[4-(Butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3166691.png)

![(2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B3166698.png)